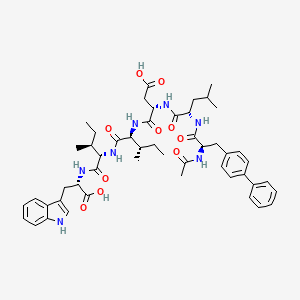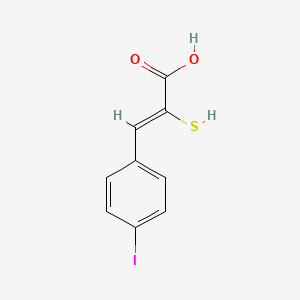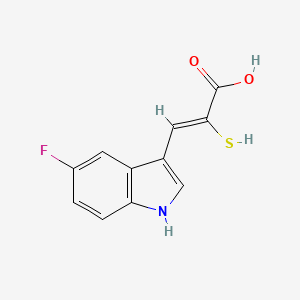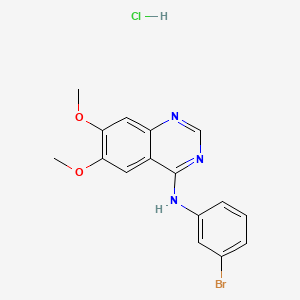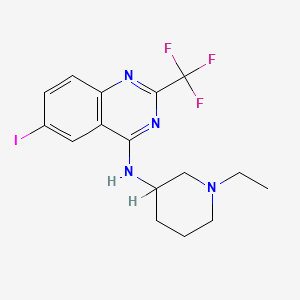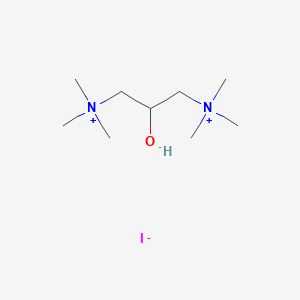
Prolonium iodide
Vue d'ensemble
Description
Prolonium iodide is a quaternary amine derivative . It has been used as a source of iodine, administered by injection as part of the treatment for thyroid storm and for the pre-operative management of hyperthyroidism . It is also marketed in Italy for veterinary use for the treatment of infectious granulomas, in various forms of actinomycosis .
Molecular Structure Analysis
Prolonium iodide has a molecular formula of C9H24I2N2O . Its average mass is 430.109 Da and its monoisotopic mass is 429.997772 Da .
Physical And Chemical Properties Analysis
Prolonium iodide appears as a white, crystalline powder . It is freely soluble in water, slightly soluble in alcohol, and practically insoluble in ether and acetone .
Applications De Recherche Scientifique
1. Analytical Chemistry and Quality Control
Prolonium iodide's applications in analytical chemistry, particularly in quality control, are significant. For instance, a High-Performance Liquid Chromatography (HPLC) method was established for determining prolonium iodide in injections. This method proved to be specific, reproducible, and applicable to quality control of prolonium iodide injections, showing the substance's importance in pharmaceutical analysis (W. Rong, 2009).
2. Biomedical Research
Prolonium iodide has been studied for its ability to permeate the blood-ocular barrier. In research involving rabbits, prolonium iodide was shown to enter the aqueous humor of the eye through this barrier. This indicates its potential use in ophthalmic drugs or as a tool for studying ocular pharmacokinetics (Tang Ming-yue, 2007).
Another study investigated the concentration of prolonium iodide in the rabbit vitreous body following intramuscular or retrobulbar injection. This research contributes to understanding how prolonium iodide can be used in treating eye conditions or as a model compound in ocular studies (Zhang Wei, 2005).
3. Catalysis and Green Chemistry
Prolonium iodide has been explored in the field of green chemistry. A study on protic onium salts, which include compounds like pyridium iodide, highlighted their efficiency as catalysts in the synthesis of 5-aryl-2-oxazolidinones from aziridines and CO2. This catalytic activity suggests potential applications in sustainable and eco-friendly chemical processes (Zhenzhen Yang et al., 2011).
4. Optical and Radiation Sensing Technologies
Prolonium iodide's derivatives have been significant in developing scintillation crystals for PET (Positron Emission Tomography) and radiation detection. Research into the properties of indium iodides, which are closely related to prolonium iodide, has revealed their potential in radiation detectors and infrared photonics, indicating a vital role in medical imaging and security applications (P. Fedorov et al., 2017).
5. Environmental Studies
In environmental research, iodine species, including compounds similar to prolonium iodide, have been studied for their behavior in sediments and their role in environmental protection and human health. Such studies contribute to understanding the biogeochemical cycling of iodine and related compounds in various environmental contexts (Q. Hu et al., 2005).
Safety And Hazards
Prolonium iodide is considered hazardous. It can cause skin irritation and serious eye irritation . It can also cause damage to organs through prolonged or repeated exposure . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and seek medical attention if irritation persists .
Propriétés
IUPAC Name |
[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N2O.2HI/c1-10(2,3)7-9(12)8-11(4,5)6;;/h9,12H,7-8H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZDOLIXBYLRAC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24I2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021784 | |
| Record name | (2-Hydroxytrimethylene)bis(trimethylammonium iodide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prolonium iodide | |
CAS RN |
123-47-7 | |
| Record name | Prolonium iodide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Hydroxytrimethylene)bis(trimethylammonium iodide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prolonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKH95UNQ6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



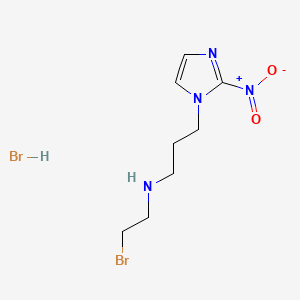
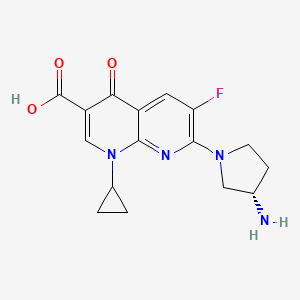
![(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide](/img/structure/B1679097.png)
![4-[[(1R)-2-[[(2R)-3-(2,3-Dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/no-structure.png)
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679099.png)
![(E)-4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobut-2-enoic acid](/img/structure/B1679100.png)
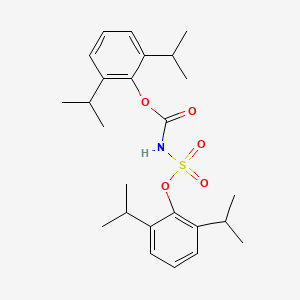
![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1679103.png)
![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)
